5-Amino-7,7,7-trifluoro-3-methylheptanoic acid
Description
Properties
Molecular Formula |
C8H14F3NO2 |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-amino-7,7,7-trifluoro-3-methylheptanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-5(3-7(13)14)2-6(12)4-8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
SZVJBUJQJHGCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(F)(F)F)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Amino Acid Precursors with Trifluoromethyl-Containing Alkyl Halides
A common synthetic route involves the alkylation of amino acid derivatives using trifluoromethyl-containing alkyl halides. For example, the reaction of amino acid complexes with 1,1,1-trifluoro-3-iodopropane in dry, deoxygenated N,N-dimethylformamide (DMF) with sodium hydroxide as a base has been reported to yield fluorinated amino acid derivatives with good diastereoselectivity and chemical yield on a small scale (~1 g).
-
- Decomposition of alkylating reagents due to base-induced elimination forming trifluoropropene.
- Formation of oxidation byproducts due to atmospheric oxygen exposure.
- Difficulties in scaling up due to homogenization and reagent stability issues.
-
- On a 1 g scale, yields up to 98.4% with 84.0% diastereomeric excess (de) were achieved.
- Larger scale reactions showed reduced yield and stereochemical purity due to the above challenges.
Hydrolysis of Protected Intermediates
Protected amino acid derivatives such as N-acetylated trifluorinated amino acids can be hydrolyzed under acidic conditions (e.g., 6 N hydrochloric acid at 100 °C for 4 hours) to yield the corresponding racemic amino acid hydrochloride salts with high yields (~88.8%).
Dynamic Kinetic Resolution (DKR) for Enantiopure Product
Principle and Advantages
Dynamic kinetic resolution (DKR) is a powerful method for converting racemic amino acid mixtures into enantiomerically pure products by coupling racemization with selective complexation and crystallization. This method is particularly suitable for fluorinated amino acids, where stereochemistry is critical for biological activity.
DKR Procedure
- Starting material: Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (a structurally related fluorinated amino acid) is used as a model for scale-up and optimization.
- Ligand and metal complexation: The racemate is reacted with a chiral tridentate ligand (e.g., an (S)-configured ligand) and nickel(II) chloride in degassed methanol.
- Base addition: Potassium carbonate is added to promote complex formation and racemization.
- Reaction conditions: Stirring at 50 °C for 2.5 hours, followed by gradual cooling to 0 °C.
- Isolation: The diastereomeric nickel complex precipitates upon quenching with aqueous acetic acid and is isolated by filtration.
Outcomes and Scale-Up
Disassembly and Recovery
- The nickel complex is disassembled by treatment with 3 N hydrochloric acid in methanol at 50 °C to release the free amino acid.
- Ligands are recovered and recycled, enhancing the sustainability of the process.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Scale | Yield (%) | Stereochemical Purity | Notes |
|---|---|---|---|---|---|
| Alkylation with CF3-alkyl halides | 1,1,1-Trifluoro-3-iodopropane, NaOH, dry DMF | ~1 g | 98.4 | 84.0% de | Small scale, sensitive to base and oxygen |
| Hydrolysis of N-acetyl derivative | 6 N HCl, 100 °C, 4 h | 50 g | 88.8 | Racemic | Simple, high yield |
| Dynamic Kinetic Resolution (DKR) | NiCl2, chiral ligand, K2CO3, methanol, 50 °C | ~20 g | 97 | 99.5% de | Scalable, operationally convenient |
| Disassembly of Ni complex | 3 N HCl in methanol, 50 °C | — | — | — | Releases free amino acid, ligand recovery |
| Urethane exchange + reduction (patent method) | Ammonia/methanol, LiBH4/THF, 0-10 °C | Lab scale | 69-88 | High purity | Potentially adaptable for fluorinated analogs |
Research Findings and Practical Considerations
- The DKR method is currently the most practical and scalable approach for obtaining enantiomerically pure fluorinated amino acids like 5-amino-7,7,7-trifluoro-3-methylheptanoic acid due to its high stereoselectivity and operational convenience.
- Alkylation methods, while effective on a small scale, face challenges with reagent stability and scale-up, limiting their broader applicability.
- Hydrolysis of protected intermediates is straightforward but yields racemic mixtures that require further resolution.
- Patented methods for related amino acids provide useful synthetic steps that may be adapted for this compound, especially for intermediate preparation and reduction steps.
- The presence of trifluoromethyl groups demands careful control of reaction conditions to avoid side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Structural Analogues
a) 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b)
- Structure : Aromatic benzoimidazole core with nitro and trifluoromethyl groups.
- Key Differences: Unlike the target compound, 14b lacks an amino group and features an aromatic heterocycle. The trifluoromethyl group in 14b enhances electron-withdrawing effects, influencing its acidity (pKa ~3–4 for the carboxylic acid) and spectroscopic properties (IR: 1716 cm⁻¹ for C=O).
- Synthesis: Prepared via sulfuric acid-catalyzed esterification, contrasting with the enzymatic or catalytic methods used for aliphatic fluorinated amino acids.
b) (R)-2-Amino-2-phenylacetic Acid
- Structure: Simple α-amino acid with a phenyl substituent.
- Key Differences : Shorter carbon chain (C2 vs. C7) and absence of fluorine. The phenyl group increases hydrophobicity but lacks the metabolic stability conferred by trifluoro groups.
Physicochemical Properties
Trends :
- Melting Points: Aromatic derivatives (e.g., 14b) exhibit higher melting points due to rigid structures and strong intermolecular forces. Aliphatic fluorinated amino acids like the target compound likely have lower melting points (estimated 150–200°C) due to flexible chains.
- Spectroscopy : Fluorine atoms in the target compound would cause distinct ¹⁹F NMR shifts (e.g., δ −60 to −70 ppm for CF₃ groups), similar to trends observed in other fluorinated compounds.
Biological Activity
5-Amino-7,7,7-trifluoro-3-methylheptanoic acid (often abbreviated as TFMA) is a fluorinated amino acid that has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of TFMA, focusing on its mechanisms of action, interactions with biological targets, and implications for pharmaceutical development.
Chemical Structure and Properties
TFMA is characterized by a trifluoromethyl group and an amino group, contributing to its distinct chemical reactivity. Its molecular formula is , with a molecular weight of approximately 213.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable candidate in drug design and development.
Mechanisms of Biological Activity
The biological activity of TFMA can be attributed to several key factors:
- Nucleophilic Substitution : The amino group in TFMA can participate in nucleophilic substitution reactions, allowing it to interact with various biological molecules.
- Metabolic Stability : The presence of fluorine atoms typically increases the metabolic stability of compounds, which can lead to prolonged action in biological systems.
- Modulation of Biological Pathways : Research suggests that compounds with trifluoromethyl groups can modulate key biological pathways, potentially influencing enzyme activities and receptor interactions.
Biological Targets and Interactions
TFMA's structural characteristics enable it to interact with multiple biological targets. Interaction studies have indicated that TFMA can influence:
- Enzyme Activity : Similar fluorinated amino acids have shown effects on enzymes involved in metabolic pathways. For example, fluorinated compounds are often studied for their role in inhibiting or activating specific enzymes.
- Cell Signaling : The compound may impact cell signaling pathways through its interactions with receptors or other proteins.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of TFMA in various fields:
Comparative Analysis with Similar Compounds
To better understand the unique properties of TFMA, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trifluoro-L-methionine | C_5H_6F_3N_1O_2S | Contains sulfur; used in protein synthesis |
| 7,7,7-Trifluoro-3-hydroxy-3-methylheptanoic acid | C_8H_{13}F_3O_3 | Hydroxyl group adds different reactivity |
| 5-Amino-3-(trifluoromethyl)pentanoic acid | C_6H_{10}F_3N_1O_2 | Shorter carbon chain; different biological properties |
The table illustrates how TFMA's trifluoromethyl group and amino functionality contribute to its distinct biological activities compared to other fluorinated amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
